1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenyl group, a sulfonyl group, a fluorophenyl group, and a piperidinecarboxamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Ethoxy-Methylphenyl Intermediate: The starting material, 4-ethoxy-3-methylphenol, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine. This reaction forms the 4-ethoxy-3-methylphenylsulfonyl chloride intermediate.
Coupling with Fluorophenyl Piperidine: The intermediate is then reacted with N-(3-fluorophenyl)-4-piperidinecarboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts or bases to facilitate the reactions. Major products formed from these reactions include sulfone, sulfide, and substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide can be compared with similar compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide: This compound has a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
1-[(4-Ethoxyphenyl)sulfonyl]-N-(3-chlorophenyl)-4-piperidinecarboxamide: The presence of a chlorine atom instead of a fluorine atom alters the compound’s electronic properties and potential biological activity.
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide: The position of the fluorine atom on the phenyl ring can influence the compound’s interactions with molecular targets.
The uniqueness of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-3-28-20-8-7-19(13-15(20)2)29(26,27)24-11-9-16(10-12-24)21(25)23-18-6-4-5-17(22)14-18/h4-8,13-14,16H,3,9-12H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDMVVRSUDZCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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